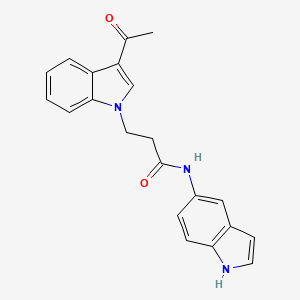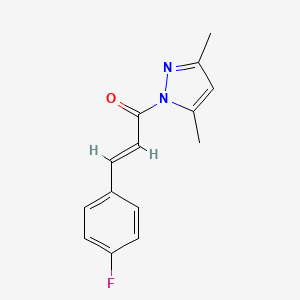![molecular formula C20H23N7O B12178812 N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12178812.png)
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Linking the Benzimidazole to Propyl Chain: The benzimidazole derivative is then reacted with a propyl halide to introduce the propyl chain.
Formation of Tetrazolo[1,5-a]pyridine: The tetrazolo[1,5-a]pyridine ring is formed by cyclization reactions involving appropriate precursors such as pyridine derivatives and azides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The tetrazolo[1,5-a]pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5,6-dimethylbenzimidazole.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 1,5-disubstituted tetrazoles.
Uniqueness
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combined benzimidazole and tetrazolo[1,5-a]pyridine structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H23N7O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C20H23N7O/c1-14(2)13-26-17-7-4-3-6-16(17)22-18(26)8-5-10-21-20(28)15-9-11-27-19(12-15)23-24-25-27/h3-4,6-7,9,11-12,14H,5,8,10,13H2,1-2H3,(H,21,28) |
InChI Key |
BXMNRXZQAKUZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12178736.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178748.png)
acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12178759.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B12178763.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B12178766.png)
![2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12178773.png)
![Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12178777.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12178780.png)



![Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12178811.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12178814.png)
phenoxy]methyl}furan-2-yl)methanone](/img/structure/B12178816.png)
